(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyano group, an amino group, and a benzyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide typically involves the following steps:
Formation of the Benzyl Bromide Intermediate: Benzyl bromide can be synthesized by bromination of benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with a suitable amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for the bromination step, which can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is relevant for the treatment of type 2 diabetes mellitus.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound’s interactions with various enzymes and receptors are of interest in biochemical research.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as DPP-4. The compound binds to the active site of the enzyme, inhibiting its activity and thereby regulating glucose metabolism . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a different structural scaffold.
Vildagliptin: A similar compound with a different substitution pattern on the benzyl group.
Saxagliptin: Features a different core structure but similar inhibitory activity against DPP-4.
Uniqueness
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for DPP-4 compared to other inhibitors .
Biological Activity
(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide, also known by its CAS number 1021425-59-1, is a chiral compound with potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C15H21N3O
- Molar Mass : 259.35 g/mol
- CAS Number : 1021425-59-1
The compound features a complex structure that includes an amino group, a cyano group, and an ethyl side chain, which contribute to its biological activity.
This compound is primarily studied for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 inhibitors are important in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels in the bloodstream.
Key Mechanisms:
- Inhibition of DPP-4 Enzyme : By inhibiting DPP-4, this compound helps to prolong the action of incretin hormones, which regulate glucose metabolism.
- Interaction with Receptors : The compound may also interact with various receptors involved in metabolic pathways, although specific receptor targets are still under investigation.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against DPP-4. The following table summarizes key findings from various research studies:
Case Studies
- DPP-4 Inhibition : A study published in MDPI highlighted the compound's potential as a DPP-4 inhibitor, showing a significant reduction in glucose levels in diabetic models when administered alongside standard treatments .
- FABP4 Inhibition : Another research focused on fatty acid-binding protein 4 (FABP4) inhibition revealed that the compound effectively reduces the binding affinity of established ligands, indicating its potential role in metabolic disease management.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical development:
- Medicinal Chemistry : Its role as a DPP-4 inhibitor positions it as a candidate for diabetes treatment.
- Organic Synthesis : The compound serves as a building block for more complex molecules, facilitating the development of novel therapeutics.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-8-6-5-7-12(13)9-16/h5-8,11,14H,4,10,17H2,1-3H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVFRQIYPDQUOW-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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